2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Description
2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The compound features a unique combination of benzothiazole and benzimidazole rings, which are fused together, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H10ClN3OS2 |
|---|---|
Molecular Weight |
371.9g/mol |
IUPAC Name |
(2Z)-2-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H10ClN3OS2/c1-20-12-8-9(18)6-7-13(12)23-16(20)14-15(22)21-11-5-3-2-4-10(11)19-17(21)24-14/h2-8H,1H3/b16-14- |
InChI Key |
UDEQARJOSWEIME-PEZBUJJGSA-N |
SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents like chloroform and the maintenance of specific temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar ring structure but lacking the additional benzimidazole ring.
Benzimidazole: Another related compound that shares the benzimidazole ring but lacks the benzothiazole ring.
2-chloro-5-chloromethylthiazole: A compound with a similar thiazole ring structure but different substituents.
Uniqueness
What sets 2-[5-chloro-3-methyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its unique combination of benzothiazole and benzimidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
